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molecular formula C13H12ClNO2 B8441134 2-Amino-5-(4-chlorophenoxy)-anisole

2-Amino-5-(4-chlorophenoxy)-anisole

Cat. No. B8441134
M. Wt: 249.69 g/mol
InChI Key: RVDIQCKRHKBCCW-UHFFFAOYSA-N
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Patent
US04339462

Procedure details

220 g of 2-nitro-5-(4-chlorophenoxy)-anisole are dissolved in 2000 ml of dioxane and, after addition of 20 g of Raney nickel, the solution is hydrogenated at room temperature and under normal pressure. The theoretical amount of hydrogen is taken up after 12 hours, whereupon the catalyst is filtered off and the solvent evaporated, affording as residue 196.5 g of 2-amino-5-(4-chlorophenoxy)-anisole in the form of a dark brown oil, which is further processed direct.
Name
2-nitro-5-(4-chlorophenoxy)-anisole
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[CH:6][C:5]=1[O:18][CH3:19])([O-])=O.[H][H]>O1CCOCC1.[Ni]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[CH:6][C:5]=1[O:18][CH3:19]

Inputs

Step One
Name
2-nitro-5-(4-chlorophenoxy)-anisole
Quantity
220 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)OC1=CC=C(C=C1)Cl)OC
Name
Quantity
2000 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
20 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature and under normal pressure
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)OC1=CC=C(C=C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 196.5 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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